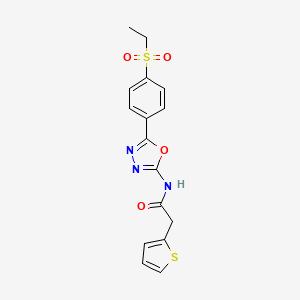
N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a compound that exhibits diverse chemical properties, making it valuable for various scientific research applications. It contains an oxadiazole ring, a sulfur-containing thiophene, and an ethylsulfonyl-phenyl group, all contributing to its unique chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate acylhydrazides with carboxylic acids or their derivatives, often requiring dehydrating agents such as phosphorus oxychloride.
Introduction of Thiophene: Thiophene can be introduced via cross-coupling reactions like the Suzuki or Stille reactions, using thiophene-boronic acid or thiophene-stannanes, respectively.
Formation of the Ethylsulfonyl-Phenyl Group: The ethylsulfonyl group can be attached to the phenyl ring through sulfonylation reactions, typically employing reagents like ethylsulfonyl chloride in the presence of a base such as pyridine.
Final Coupling Step: The various parts are then connected through amidation reactions, utilizing coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the final amide bond.
Industrial Production Methods
Industrial production often involves large-scale batch processes, optimized to maximize yield and minimize cost. This includes careful control of reaction conditions (temperature, pressure, solvents) and purification steps (crystallization, chromatography) to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: The ethylsulfonyl group can undergo oxidation to form sulfonic acids.
Reduction: The oxadiazole ring may be subject to reduction under strong reducing conditions, which might open the ring structure.
Substitution: The thiophene ring can participate in electrophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidizing the ethylsulfonyl group.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions can be employed for the reduction processes.
Substitution: Electrophilic reagents such as halogens (Br₂, Cl₂) or nitronium ions (NO₂⁺) are typically used for substitution reactions on the thiophene ring.
Major Products Formed
Oxidation: Sulfonic acids derived from the ethylsulfonyl group.
Reduction: Reduced derivatives of the oxadiazole ring.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules due to its reactive functional groups. Its unique structure also makes it a candidate for studying reaction mechanisms and kinetics.
Biology and Medicine
This compound's potential biological activities, such as antimicrobial or anti-inflammatory properties, make it a candidate for drug discovery and development. The presence of the oxadiazole ring is particularly noteworthy, as this moiety is found in many biologically active compounds.
Industry
Industrially, it can be used in the production of advanced materials, including polymers and dyes, owing to its stability and reactivity. The sulfonyl and thiophene groups contribute to its utility in electronics and materials science.
Mechanism of Action
The compound's mechanism of action in biological systems often involves interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a bioisostere for various functional groups, influencing the binding affinity and activity of the compound. The ethylsulfonyl and thiophene groups may enhance lipophilicity, aiding in membrane permeability and biological activity.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: Similar compounds include other 1,3,4-oxadiazoles, which also exhibit a range of biological activities.
Thiophene Derivatives: Compounds like thiophene-2-carboxamide share structural similarities and may exhibit related chemical properties.
Sulfonyl Compounds: Various arylsulfonyl derivatives can be compared in terms of reactivity and biological activities.
Uniqueness
N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)acetamide stands out due to its combined structural motifs, which confer distinct chemical properties and potential biological activities. The presence of the oxadiazole ring, coupled with the thiophene and ethylsulfonyl groups, provides a versatile framework for further chemical modifications and applications in diverse research fields.
This compound's unique structure and properties make it an exciting subject for ongoing scientific research and potential applications. Whether in the lab or industry, its multifaceted nature ensures it remains a valuable chemical entity.
Properties
IUPAC Name |
N-[5-(4-ethylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S2/c1-2-25(21,22)13-7-5-11(6-8-13)15-18-19-16(23-15)17-14(20)10-12-4-3-9-24-12/h3-9H,2,10H2,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOKZGHCJUXWPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
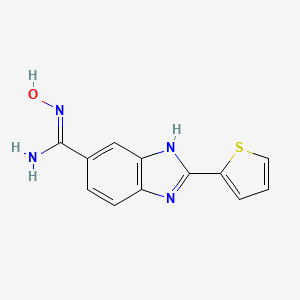

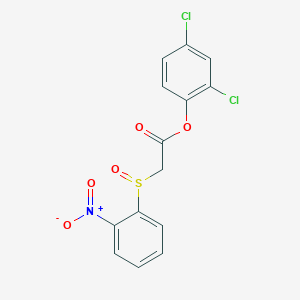
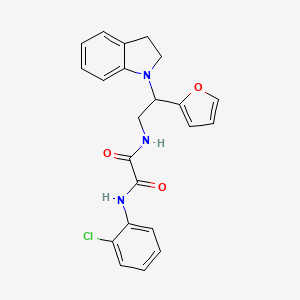
![2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(2-methylpropyl)acetamide](/img/structure/B2933908.png)

![N-(1H-benzo[d]imidazol-2-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2933913.png)

![N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine dihydrochloride](/img/structure/B2933915.png)
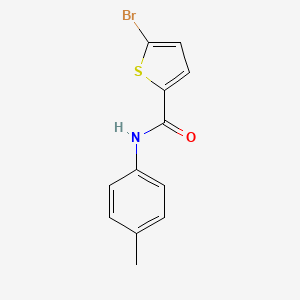
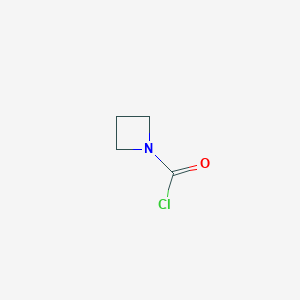
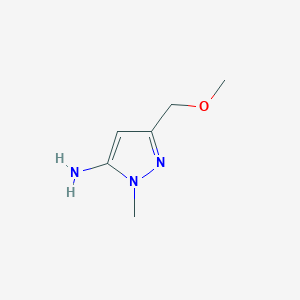

![2-{1-[3-(4-fluorophenoxy)benzoyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione](/img/structure/B2933925.png)
